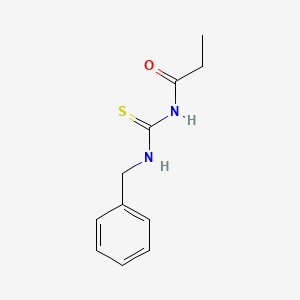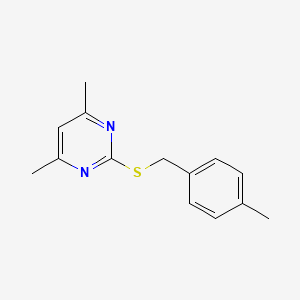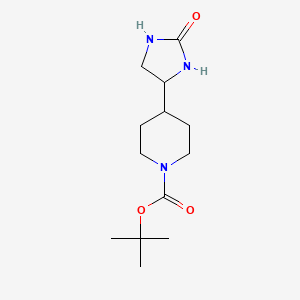
Tert-butyl 4-(2-oxoimidazolidin-4-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(2-oxoimidazolidin-4-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H23N3O3 and a molecular weight of 269.34 g/mol . It is commonly used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of tert-butyl 4-(2-oxoimidazolidin-4-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material . This compound undergoes a series of reactions, including esterification and cyclization, to form the final product. The reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Tert-butyl 4-(2-oxoimidazolidin-4-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tert-butyl 4-(2-oxoimidazolidin-4-yl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the development of pharmaceutical drugs.
Industry: The compound is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-oxoimidazolidin-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biochemical and physiological effects, depending on the specific context and application .
Comparison with Similar Compounds
Tert-butyl 4-(2-oxoimidazolidin-4-yl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate: This compound has a similar piperidine structure but with a benzoimidazole group instead of an oxoimidazolidinyl group.
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: This compound features a phenylamino group, making it structurally distinct from the oxoimidazolidinyl group.
The uniqueness of this compound lies in its specific chemical structure, which imparts unique properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C13H23N3O3 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
tert-butyl 4-(2-oxoimidazolidin-4-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H23N3O3/c1-13(2,3)19-12(18)16-6-4-9(5-7-16)10-8-14-11(17)15-10/h9-10H,4-8H2,1-3H3,(H2,14,15,17) |
InChI Key |
FZRQJFNPDLWNAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2CNC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(9R,13R,16S,17R)-16-[1-hydroxy-1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-8,8,13,17-tetramethyl-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-6-one](/img/structure/B14873568.png)
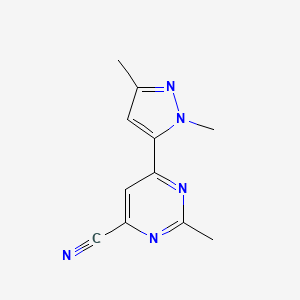


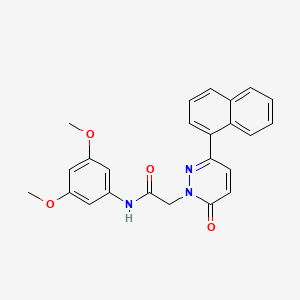
![2-(azepan-1-yl)-N-[4-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B14873596.png)
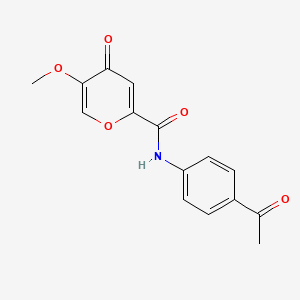
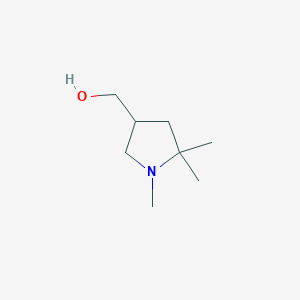
![2-Amino-5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-3-ium chloride](/img/structure/B14873615.png)
